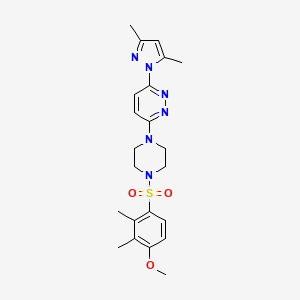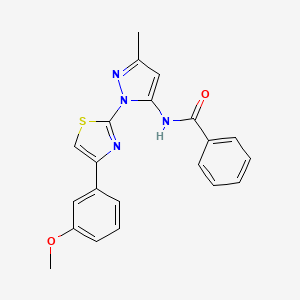
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Übersicht
Beschreibung
“N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a pyrazole ring, a benzamide group, and a methoxyphenyl group . The compound is likely to be a part of a larger class of thiazole and pyrazole derivatives, which have been studied for their potential antimicrobial and antiproliferative activities .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another method involved the refluxing of an intermediate compound with carbon disulphide in the presence of potassium hydroxide in absolute ethanol .Molecular Structure Analysis
The molecular structure of this compound would be confirmed by various spectroanalytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and the functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by various analytical techniques. These could include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s spectroanalytical data (NMR, IR, and elemental) would also provide information about its chemical properties .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been reported to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain management medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . This could be useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole compounds have shown promising antimicrobial activity . They could potentially be used in the development of new antimicrobial agents to combat drug-resistant pathogens.
Antifungal Activity
Similar to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . This could lead to the development of new antifungal medications.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This could potentially be applied in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown potential in acting as antitumor or cytotoxic drug molecules . For example, certain thiazole derivatives have demonstrated potent effects on prostate cancer .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This could potentially be applied in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential antimicrobial and antiproliferative activities . This could involve in vitro and in vivo studies, as well as investigations into its mechanism of action. Additionally, modifications could be made to its structure to enhance its activity or reduce any potential side effects.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling .
Eigenschaften
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-19(23-20(26)15-7-4-3-5-8-15)25(24-14)21-22-18(13-28-21)16-9-6-10-17(12-16)27-2/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMSNNORVOQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B3201383.png)
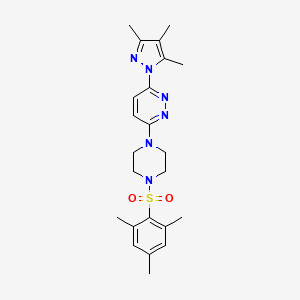
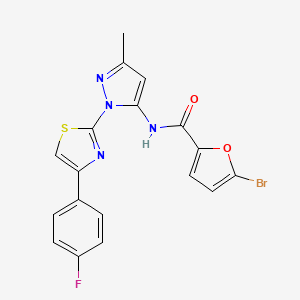

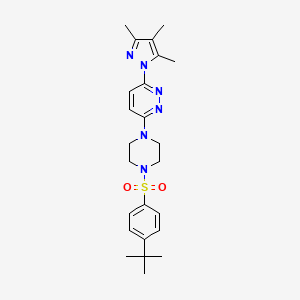
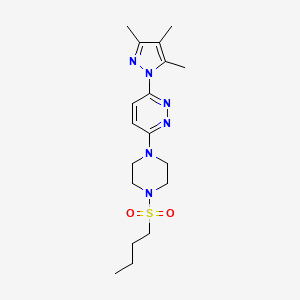
![N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B3201438.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201443.png)

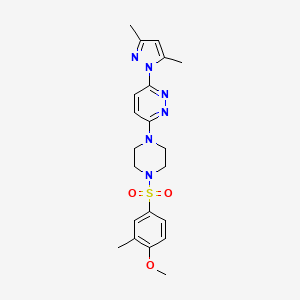
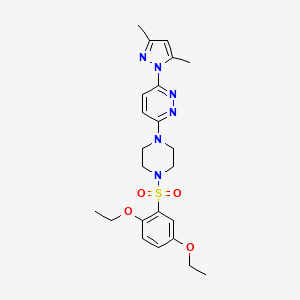
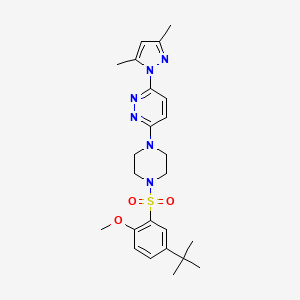
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)
